2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

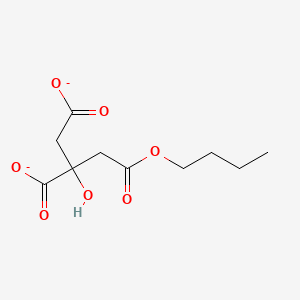

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is an organic compound with the molecular formula C10H16O7. It is known for its unique chemical structure, which includes both ester and hydroxyl functional groups. This compound is utilized in various scientific and industrial applications due to its versatile chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the esterification of butanedioic acid with 2-butoxy-2-oxoethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Butanedioic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate finds applications in several fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mecanismo De Acción

The mechanism of action of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzymatic activity, alter biochemical pathways, and affect cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Phthalic acid, 2-butoxy-2-oxoethyl butyl ester: Similar in structure but differs in the ester linkage and functional groups.

Butyl butyryllactate: Shares the butoxy and oxoethyl groups but has a different core structure.

Uniqueness

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is unique due to its combination of ester and hydroxyl functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields highlight its significance.

Actividad Biológica

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate, also known by its CAS number 118068-28-3, is a compound primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly sitagliptin, a medication used to treat type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of sitagliptin. The compound acts through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, the compound enhances incretin levels, thereby stimulating insulin secretion and improving glucose metabolism.

Biochemical Pathways

- DPP-4 Inhibition : The compound binds to the active site of DPP-4, preventing the breakdown of incretin hormones.

- Insulin Secretion : Increased levels of incretin hormones lead to enhanced insulin secretion from pancreatic beta cells.

- Glucose Uptake : The compound promotes glucose uptake in peripheral tissues, contributing to lower blood glucose levels.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its transformation during the synthesis of sitagliptin. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed in tissues |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : Modulates pathways involved in glucose homeostasis.

- Insulin Sensitivity : Improves insulin sensitivity in various tissues.

Case Studies and Research Findings

-

Animal Studies : In rodent models, administration of the compound at low doses significantly improved glucose tolerance without adverse effects. Higher doses exhibited diminishing returns on efficacy and potential toxicity.

- Study Reference : A study demonstrated that low-dose administration led to a marked increase in serum insulin levels post-glucose challenge.

- Human Trials : Clinical trials involving sitagliptin have indirectly validated the biological activity of its precursors, including this compound. Results showed significant reductions in HbA1c levels among participants treated with sitagliptin.

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies:

- Skin Sensitization : Potential for irritation and sensitization has been noted; however, no significant carcinogenicity concerns have been documented.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Skin Irritation | Mild irritation observed |

| Sensitization | No significant sensitization reported |

| Carcinogenicity | Not classified as carcinogenic |

Propiedades

IUPAC Name |

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15)/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZWTIVCCRAAD-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O7-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726937 |

Source

|

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118068-28-3 |

Source

|

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.